molecular formula C10H14BrN B7903446 [(3-Bromo-4-methylphenyl)methyl](ethyl)amine

[(3-Bromo-4-methylphenyl)methyl](ethyl)amine

Cat. No.: B7903446
M. Wt: 228.13 g/mol
InChI Key: NUQNXXBYODGKEN-UHFFFAOYSA-N
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Description

(3-Bromo-4-methylphenyl)methylamine is a primary amine characterized by a 3-bromo-4-methylphenyl group attached to a methylene bridge, with an ethylamine substituent. The molecular formula is C₁₀H₁₄BrN, yielding a molecular weight of 228.13 g/mol. The bromine and methyl groups on the aromatic ring enhance steric and electronic effects, influencing reactivity and solubility .

Properties

IUPAC Name

N-[(3-bromo-4-methylphenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-3-12-7-9-5-4-8(2)10(11)6-9/h4-6,12H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQNXXBYODGKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C=C1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-methylphenyl)methylamine typically involves the following steps:

    Bromination: The starting material, 4-methylaniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 3-position, yielding 3-bromo-4-methylaniline.

    Alkylation: The brominated product is then subjected to alkylation with ethylamine.

Industrial Production Methods

Industrial production of (3-Bromo-4-methylphenyl)methylamine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-methylphenyl)methylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3), potassium cyanide (KCN), dimethyl sulfoxide (DMSO) as a solvent, and temperatures around 80-100°C.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution, reflux conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst, room temperature and atmospheric pressure.

Major Products Formed

    Substitution: Formation of azides or nitriles depending on the nucleophile used.

    Oxidation: Formation of 3-bromo-4-methylbenzoic acid.

    Reduction: Formation of 3-bromo-4-methylphenylamine.

Scientific Research Applications

(3-Bromo-4-methylphenyl)methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Bromo-4-methylphenyl)methylamine depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary, but typically involve the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces with the target molecules .

Comparison with Similar Compounds

O-[(3-Bromo-4-methylphenyl)methyl]hydroxylamine

  • Structure : Replaces the ethylamine group with hydroxylamine (-NHOH).
  • Molecular Weight : 216.08 g/mol .
  • Key Properties :
    • Boiling point: 320.1°C (predicted).
    • Density: 1.457 g/cm³.
    • pKa: 4.15 (indicating moderate acidity).
  • Comparison : The hydroxylamine group introduces hydrogen-bonding capability, increasing polarity and boiling point compared to the ethylamine derivative. This compound may serve as a precursor in oxidation reactions or coordination chemistry .

N-(3-Bromo-4-methylphenyl)-2-chloroacetamide

  • Structure : Features a chloroacetamide group instead of ethylamine.
  • Molecular Weight : 262.53 g/mol .
  • Key Properties :
    • The chloroacetamide group enhances electrophilicity, making it reactive toward nucleophiles.
  • Comparison : The acetamide moiety likely reduces basicity compared to the primary amine, shifting applications toward peptide coupling or agrochemical synthesis .

[1-(3-Bromo-4-methylphenyl)ethyl]-(4-chloro-3-methylphenyl)amine

  • Structure : A secondary amine with dual aromatic substituents.
  • Molecular Weight : 352.67 g/mol .
  • Synthesis: Prepared via reductive amination using decaborane and methanol .
  • Comparison : The secondary amine structure reduces nucleophilicity compared to the primary amine target compound. The additional chloro and methyl groups may enhance lipophilicity, favoring membrane permeability in bioactive molecules .

Comparison with Functionally Similar Amines

Methyl Diethanol Amine (MDEA)

  • Structure: Tertiary amine with two ethanol groups.
  • Application : Widely used in CO₂ capture due to its high adsorption capacity (2.63 mmol CO₂/g) and low regeneration energy .
  • Mechanism : Reacts with CO₂ via base-catalyzed hydration, forming bicarbonate. The tertiary amine exhibits slower reaction kinetics but higher thermal stability compared to primary amines .
  • Comparison : (3-Bromo-4-methylphenyl)methylamine, as a primary amine, would likely form carbamates more rapidly with CO₂ but may suffer from lower stability and capacity in industrial applications .

Tabulated Comparison of Key Compounds

Compound Molecular Weight (g/mol) Functional Groups Boiling Point (°C) Key Applications
(3-Bromo-4-methylphenyl)methylamine 228.13 Primary amine, Br, CH₃ ~300 (estimated) Pharmaceutical intermediates
O-[(3-Bromo-4-methylphenyl)methyl]hydroxylamine 216.08 Hydroxylamine, Br, CH₃ 320.1 Synthesis intermediates
N-(3-Bromo-4-methylphenyl)-2-chloroacetamide 262.53 Chloroacetamide, Br, CH₃ N/A Agrochemical synthesis
MDEA 119.16 Tertiary amine, ethanol groups 247 CO₂ capture, gas sweetening

Research Findings and Implications

  • Synthetic Routes : The target compound may be synthesized via reductive amination or alkylation, analogous to methods used for [1-(3-bromo-4-methylphenyl)ethyl]-(4-chloro-3-methylphenyl)amine .
  • Reactivity : Primary amines like (3-Bromo-4-methylphenyl)methylamine exhibit higher nucleophilicity than tertiary amines (e.g., MDEA), making them suitable for forming imines or Schiff bases in organic synthesis .
  • CO₂ Capture Potential: While MDEA-impregnated mesoporous carbon achieves 2.63 mmol CO₂/g adsorption, primary amines may offer faster kinetics but require stabilization strategies to prevent degradation .

Biological Activity

(3-Bromo-4-methylphenyl)methylamine is a compound with significant biological activity, particularly in pharmacology. Its structure, featuring a brominated aromatic ring and an ethyl amine functional group, suggests potential interactions with various biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₈BrN
  • Molecular Weight : 273.19 g/mol
  • Structure : Contains a bromine atom and a methyl group on the phenyl ring, which influences its reactivity and biological properties.

Biological Activity

Research indicates that (3-Bromo-4-methylphenyl)methylamine exhibits various pharmacological activities:

  • Neurotransmitter Interaction : The compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders. Its binding to specific receptors or enzymes can influence their activity, leading to therapeutic effects.
  • Anticancer Potential : Studies have shown that compounds with similar structures can exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of brominated phenyl compounds have demonstrated significant inhibitory action against various cancer types .
  • Antibacterial Activity : Some related compounds have been evaluated for their antibacterial properties, showing varying degrees of effectiveness against resistant strains of bacteria. The minimum inhibitory concentration (MIC) values indicate the potency of these compounds in inhibiting bacterial growth .

The mechanisms through which (3-Bromo-4-methylphenyl)methylamine exerts its biological effects include:

  • Receptor Binding : The compound's ability to bind to specific receptors may modulate neurotransmitter release or enzyme activity.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation or bacterial metabolism, indicating a potential pathway for therapeutic action .

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • A study evaluated the cytotoxic effects of various brominated compounds on cancer cell lines, revealing IC50 values indicating effective inhibition of cell growth. For example, certain derivatives showed IC50 values as low as 0.001 µM against specific targets .
  • Antibacterial Efficacy :
    • In vitro studies assessed the antibacterial activity of related compounds against XDR-Salmonella Typhi, with MIC values ranging from 6.25 mg/mL to 100 mg/mL depending on the compound structure and substitution patterns .

Data Tables

Compound NameStructureUnique FeaturesBiological Activity
(3-Bromo-4-methylphenyl)methylamineC₁₃H₁₈BrNBrominated aromatic ringPotential neuroactive and anticancer properties
(2-Bromo-4-methylphenyl)methylamineC₁₃H₁₈BrNDifferent substitution patternVarying biological activity
(4-Chloro-3-methylphenyl)methylamineC₁₃H₁₈ClNChlorine instead of bromineAltered reactivity and binding properties

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